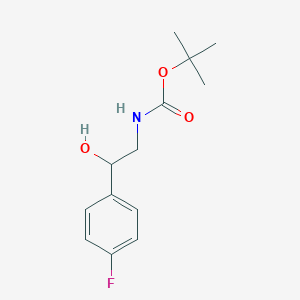

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate

Description

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate is a carbamate-protected amino alcohol derivative characterized by a tert-butyloxycarbonyl (Boc) group, a 4-fluorophenyl substituent, and a hydroxyethyl side chain. The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. The 4-fluorophenyl ring introduces electronic and steric effects that influence reactivity and binding properties, making this compound valuable in pharmaceutical intermediates, particularly in the development of kinase inhibitors and antiplasmodial agents . Its hydroxyethyl group provides a site for further functionalization, such as sulfonation or oxidation, as demonstrated in related compounds .

Properties

IUPAC Name |

tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHLVVSVSXNJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Protocol

Reagents :

-

2-(4-fluorophenyl)-2-aminoethanol (1.0 equiv)

-

Di-tert-butyl dicarbonate (1.2 equiv)

-

Base (e.g., triethylamine, sodium bicarbonate; 1.5 equiv)

-

Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile

Procedure :

-

The amino alcohol is dissolved in anhydrous THF under nitrogen.

-

Boc anhydride and triethylamine are added dropwise at 0°C.

-

The reaction is stirred at room temperature for 12–24 hours.

-

The product is isolated via solvent evaporation and purified by flash chromatography (ethyl acetate/hexane gradient).

Yield : 75–85%

Key Challenges :

-

Competing side reactions (e.g., overprotection of hydroxyl groups).

-

Racemization at the chiral center, mitigated by low-temperature conditions.

Stereoselective Synthesis via Asymmetric Reduction

For enantiomerically pure this compound, asymmetric reduction of ketone intermediates is critical.

Ketone Precursor Preparation

Starting Material : 4-Fluorophenylglyoxal

Reaction :

-

Condensation with tert-butyl carbamate via Schiff base formation.

-

Reduction using chiral catalysts (e.g., Ru-BINAP complexes) to install the (R)-configuration.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Ru-BINAP |

| Solvent | Methanol |

| Pressure | 50 bar H₂ |

| Temperature | 25°C |

| Reaction Time | 24 hours |

Yield : 88–92% with >98% enantiomeric excess (ee).

Solid-Phase Synthesis for Combinatorial Libraries

Recent advancements in solid-supported reagents enable high-throughput synthesis of carbamates.

Merrifield Resin-Based Protocol

Reagents :

-

Merrifield resin-bound amine

-

Carbon dioxide (CO₂)

-

Alkyl halide (tert-butyl bromide)

-

Cesium carbonate, tetrabutylammonium iodide (TBAI)

Procedure :

-

The resin-bound amine is treated with CO₂ under 1 atm pressure.

-

tert-Butyl bromide is added with Cs₂CO₃ and TBAI in DMF.

-

The carbamate is cleaved from the resin using trifluoroacetic acid (TFA).

Advantages :

Green Chemistry Approaches Using Carbon Dioxide

The direct use of CO₂ as a carbonyl source aligns with sustainable chemistry principles.

One-Pot Three-Component Coupling

Reagents :

-

2-(4-fluorophenyl)-2-aminoethanol

-

CO₂ (1 atm)

-

tert-Butyl bromide

-

Cs₂CO₃, TBAI

Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 48 hours |

Yield : 70–75%

Mechanism :

-

CO₂ inserts into the N–H bond of the amino alcohol.

Industrial-Scale Production

Continuous Flow Reactor Systems

Setup :

-

Microreactor with residence time <10 minutes.

-

Automated feed of Boc anhydride and amino alcohol in acetonitrile.

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boc Protection | 75–85 | N/A | High | Moderate |

| Asymmetric Reduction | 88–92 | >98 | Medium | High |

| Solid-Phase | 80–90 | N/A | High | Low |

| CO₂ Utilization | 70–75 | N/A | Medium | High |

Key Insights :

-

Asymmetric reduction offers superior enantioselectivity but requires expensive catalysts.

-

Continuous flow systems are optimal for industrial-scale production.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride.

Substitution: The fluoro-substituted phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of a carbonyl compound.

Reduction: Regeneration of the hydroxyethyl group.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.

- Catalytic Reactions: It acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity.

Biology

- Enzyme Inhibition: The compound exhibits potential as an inhibitor of various enzymes due to its structural features, which may affect enzyme activity through specific molecular interactions.

- Protein Labeling: It is used in biochemical studies for labeling proteins, aiding in the investigation of protein functions and interactions.

Medicine

- Drug Development: Research indicates its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific biological pathways.

- Diagnostic Agents: The compound is being explored for use in developing diagnostic agents for imaging studies, which can enhance disease detection and monitoring.

Industry

- Materials Science: It finds applications in synthesizing polymers and advanced materials, contributing to innovations in material properties and functionalities.

- Agriculture: There is potential for its use as a pesticide or herbicide, although further research is required to validate efficacy and safety.

Case Studies

Case Study 1: Enzyme Inhibition

Research conducted on similar compounds has shown promising results in inhibiting enzymes involved in cancer progression. The structural characteristics of this compound suggest it could exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Case Study 2: Drug Development

A study focused on developing small molecular inhibitors for PD-L1 demonstrated that compounds with structural similarities to this compound effectively disrupted PD-1/PD-L1 binding, enhancing T-cell activation against tumors. This highlights the compound's potential role in immunotherapy research .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

tert-Butyl (4-(2-Hydroxyethyl)phenyl)carbamate (Compound 5, )

- Structure : Lacks the 4-fluorophenyl group; instead, a hydroxyethyl group is attached directly to the phenyl ring.

- Synthesis: Prepared via reaction of 4-aminophenethyl alcohol with di-tert-butyl dicarbonate under high pressure, achieving 98% yield and 99.6% HPLC purity .

tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (Compound 2c, )

- Structure : Features a biphenyl core with a nitro group and 4-fluoro substituent.

- Synthesis : Suzuki-Miyaura coupling of a boronic acid derivative with a brominated precursor, yielding 96% after flash chromatography .

- Key Difference : The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in subsequent reduction or substitution steps.

tert-Butyl (S)-(1-(2-fluorophenyl)-2-hydroxyethyl)carbamate (C429691, )

- Structure : Structural isomer with fluorine at the ortho position (2-fluorophenyl) instead of para.

Yield and Purity Trends

- High-Yield Examples :

- Lower-Yield Examples: Compound 9ac (): 40% yield due to multi-step reactions involving thienopyridine and carbamoyl groups . Compound 163 (): Requires flash chromatography for purification, indicating challenges in steric environments introduced by benzyl and pyridyl groups .

Physicochemical and Spectroscopic Properties

Notes: Fluorine substituents downfield-shift aromatic protons in 1H NMR (e.g., δ 7.3–7.5 for 4-fluorophenyl) . Boc groups exhibit characteristic tert-butyl signals at δ 1.4–1.5 .

Biological Activity

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and applications in research.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 255.29 g/mol. Its structure includes a tert-butyl group, a hydroxyethyl chain, and a fluorophenyl moiety, which contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈FN₂O₃ |

| Molecular Weight | 255.29 g/mol |

| State | Light yellow liquid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluorophenyl-2-hydroxyethyl derivatives. Various methods have been explored, including the use of coupling agents and solvents to optimize yield and purity.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that derivatives with fluorinated phenyl groups can enhance antibacterial efficacy against various strains, including E. coli and S. aureus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 50 µg/mL.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed were in the range of 10-30 µM, indicating moderate potency compared to standard chemotherapeutic agents . Mechanistic studies suggest that it may induce apoptosis through the mitochondrial pathway.

3. Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegeneration .

Case Studies

Several case studies have documented the biological activity of similar carbamate derivatives:

- Case Study 1 : A derivative with a similar structure demonstrated significant antibacterial activity against multi-drug resistant strains, achieving an MIC comparable to established antibiotics .

- Case Study 2 : In vitro studies on cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting a potential role in cancer therapy .

Safety Profile

The safety data sheet for this compound indicates potential hazards including skin irritation and serious eye damage upon contact . No significant mutagenic or carcinogenic effects have been reported, but further toxicological evaluations are recommended.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamate protection of a hydroxyl-amine intermediate. A typical protocol involves reacting 2-(4-fluorophenyl)-2-hydroxyethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine in tetrahydrofuran (THF) at 0–25°C . Optimization may include adjusting stoichiometry (1.2–1.5 eq Boc anhydride), solvent polarity (THF vs. dichloromethane), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (65–85%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the carbamate group and absence of residual solvents.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required).

- Mass spectrometry (ESI-TOF) for molecular weight verification (expected [M+H]⁺: ~284.3 g/mol based on C₁₄H₁₉FNO₃) .

- FT-IR to detect characteristic peaks (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in sealed, light-resistant containers. Avoid prolonged exposure to moisture (hydrolysis risk) or strong acids/bases (Boc deprotection). Decomposition products may include 4-fluorophenethyl alcohol and CO₂ . Monitor for color changes (yellowing indicates degradation) and re-test purity after long-term storage.

Q. What safety protocols are critical during experimental use?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of dust/aerosols. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline . Emergency spill protocols: absorb with inert material (vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data across studies?

- Methodological Answer : Discrepancies often arise from impurities or divergent storage conditions. Perform controlled experiments:

- For stability : Compare decomposition rates under varying pH (1–14), temperatures (25–60°C), and humidity (20–80% RH) using HPLC .

- For reactivity : Validate reaction outcomes (e.g., nucleophilic substitution at the carbamate group) via kinetic studies (¹H NMR time-course analysis) .

Q. What advanced techniques elucidate hydrogen-bonding interactions in crystalline forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular H-bond networks (e.g., between the carbamate N-H and adjacent carbonyl groups). For example, Das et al. (2016) identified C=O···H-N interactions (2.8–3.0 Å) in related carbamates, stabilizing 3D lattices . Pair with DFT calculations (e.g., Gaussian09) to model bond energies and predict polymorphism .

Q. How can biocatalytic methods improve stereoselective synthesis of derivatives?

- Methodological Answer : Enzymes like lipases or transaminases enable enantioselective modifications. Troiani et al. (2011) used Candida antarctica lipase B to resolve racemic mixtures of carbamate intermediates, achieving >99% ee for pharmaceutical precursors . Optimize solvent systems (e.g., tert-butanol/water mixtures) and enzyme immobilization (e.g., on Eupergit® C) for scalability.

Q. What strategies mitigate side reactions during functionalization of the 4-fluorophenyl group?

- Methodological Answer : Protect the carbamate with Boc before electrophilic substitution (e.g., nitration, halogenation). Use directing groups (e.g., –OH) or transition-metal catalysts (Pd/Cu) for regioselective C–H activation. Monitor by in situ IR to detect intermediates and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.